molecular formula C22H18ClNO4 B2584238 N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide CAS No. 313274-80-5

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide

Cat. No.: B2584238
CAS No.: 313274-80-5
M. Wt: 395.84
InChI Key: UTUQDWVGPWFOFO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide is an organic compound with the molecular formula C20H18ClNO3. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzoyl and chlorophenyl groups allow it to bind to active sites of enzymes or receptors, inhibiting their activity. The methoxy groups enhance its solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-methylbenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide is unique due to the presence of two methoxy groups, which enhance its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound in various research applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c1-27-17-10-15(11-18(13-17)28-2)22(26)24-20-9-8-16(23)12-19(20)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQDWVGPWFOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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